tert-Butyl 2-(4-bromo-3-fluorophenyl)acetate
CAS No.:
Cat. No.: VC16199042
Molecular Formula: C12H14BrFO2
Molecular Weight: 289.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14BrFO2 |
|---|---|
| Molecular Weight | 289.14 g/mol |
| IUPAC Name | tert-butyl 2-(4-bromo-3-fluorophenyl)acetate |
| Standard InChI | InChI=1S/C12H14BrFO2/c1-12(2,3)16-11(15)7-8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3 |
| Standard InChI Key | YTBZYXOQUUCVIX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)CC1=CC(=C(C=C1)Br)F |
Introduction
tert-Butyl 2-(4-bromo-3-fluorophenyl)acetate is a chemical compound with a molecular formula of C12H14BrFO2 and a molecular weight that can be calculated based on its formula. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure, which includes a tert-butyl group, a bromo-fluorophenyl ring, and an acetate moiety.
Synthesis Methods
The synthesis of tert-Butyl 2-(4-bromo-3-fluorophenyl)acetate can be approached through several methods, typically involving the reaction of appropriate precursors such as 4-bromo-3-fluorophenylacetic acid or its derivatives with tert-butanol in the presence of suitable catalysts or reagents. Common methods include esterification reactions, which may involve acid catalysts or coupling reagents like EDCI and HOBt.
Mechanism of Action and Chemical Reactions
The compound can undergo various chemical reactions typical of ester derivatives, including hydrolysis and nucleophilic substitution. These reactions often exhibit first-order kinetics with respect to the concentration of reactants involved. Kinetic studies can provide insights into reaction rates and mechanisms.
Scientific Uses and Applications
tert-Butyl 2-(4-bromo-3-fluorophenyl)acetate has potential applications in several fields, including medicinal chemistry and organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly those with bromo-fluorophenyl moieties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume